(2S,3S)-Diethyl aziridine-2,3-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

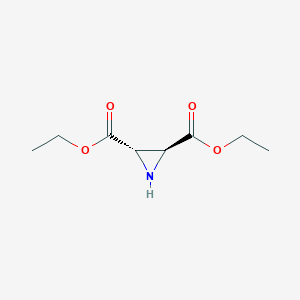

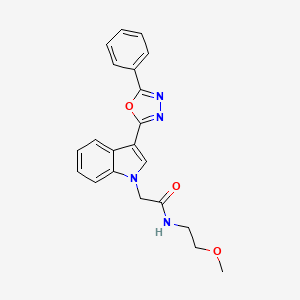

(2S,3S)-Diethyl aziridine-2,3-dicarboxylate, also known as DEAC, is a synthetic compound that has been widely used in scientific research. This molecule is a type of aziridine, which is a three-membered heterocyclic compound that contains a nitrogen atom and two carbon atoms. DEAC is a chiral molecule, meaning that it exists in two mirror-image forms, (2S,3S)- and (2R,3R)-DEAC.

Wissenschaftliche Forschungsanwendungen

Synthesis and Nature Comparison

- (2S,3S)-Diethyl aziridine-2,3-dicarboxylate was synthesized as part of a study to produce (2S,3S)-(+)-aziridine-2,3-dicarboxylic acid, a naturally occurring compound. This synthesis involved a two-step process and subsequent hydrolysis, resulting in a product identical to the natural one in all respects (Legters, Thijs, & Zwanenburg, 1991).

Enzyme Inhibition

- Aziridine-2,3-dicarboxylates, including diethyl variants, have been evaluated as potential inhibitors of the cysteine proteinase papain. Their inhibition activity depends on the stereochemistry of the aziridine moiety, with certain derivatives showing higher activity than others (Schirmeister, 1996).

Functional Group Transformations for Synthetic Applications

- Chiral aziridine-2-carboxylates, including (2S)-variants, have important functional groups for synthetic purposes. Their C2 ester group can be transformed into various functional groups like aldehydes, alcohols, amides, and amines, maintaining high yield and defined stereochemistry. They are particularly useful in regio- and stereoselective ring-opening reactions (Ha, Jung, & Lee, 2014).

Synthesis of β-Substituted Aspartates

- The nucleophilic ring opening of trans-aziridine-2,3-dicarboxylate and its derivatives offers a synthetic approach to various β-substituted aspartates. This method allows the creation of β-hydroxy, β-amino, and other derivatives with erythro stereochemistry (Antolini et al., 1997).

Protease Inhibition for Antiplasmodial Applications

- Certain aziridine-2-carboxylic acid derivatives, including aziridine-2,3-dicarboxylates, have shown potency as inhibitors of falcipains, proteases involved in malaria pathogenesis. These compounds exhibit in vitro activity against Plasmodium falciparum, making them leads for new antiplasmodial falcipain inhibitors (Schulz et al., 2007).

Inhibitors of Various Proteases

- Aziridine-2, 3-dicarboxylic acid and its derivatives have been synthesized and tested as inhibitors of cysteine proteases such as papain, cathepsins, and calpains, showing specificity and varying degrees of inhibition. These compounds are noteworthy for their specificity to cysteine proteases and have potential in the development of targeted therapeutics (Schirmeister, 1999).

Eigenschaften

IUPAC Name |

diethyl (2S,3S)-aziridine-2,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-3-12-7(10)5-6(9-5)8(11)13-4-2/h5-6,9H,3-4H2,1-2H3/t5-,6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCRASVHGJDHRS-WDSKDSINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@H](N1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-diethyl (2S,3S)-aziridine-2,3-dicarboxylate | |

CAS RN |

136314-88-0 |

Source

|

| Record name | 2,3-diethyl (2S,3S)-aziridine-2,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2745414.png)

![3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2745432.png)

![4-Acetyl-2-isopropyl-5-methylphenyl (5-chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2745433.png)

![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2745434.png)